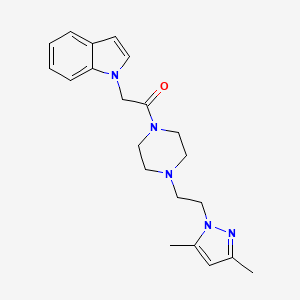

1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and indole derivatives. One common approach is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with appropriate amines to form the pyrazole-based ligands. Subsequently, these ligands are reacted with indole derivatives under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized for efficiency and yield, ensuring the production of high-purity material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications include its use as an antileishmanial and antimalarial agent.

Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone stands out due to its unique structural features and potential applications. Similar compounds include various pyrazole and indole derivatives, which may share some biological activities but differ in their chemical properties and specific uses.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

The compound 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is C21H26N4 with a molecular weight of approximately 350.46 g/mol. It features a piperazine ring, an indole moiety, and a pyrazole component, which are known to contribute to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N4 |

| Molecular Weight | 350.46 g/mol |

| LogP | 3.5 |

| PSA | 75.0 Ų |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The indole and pyrazole structures are known to interact with serotonin receptors and other neurotransmitter systems, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, particularly against certain bacterial strains.

Antitumor Activity

A study evaluating the antitumor effects of similar indole-pyrazole derivatives indicated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. For instance, compounds with similar structures showed IC50 values ranging from 5 to 20 µM against breast cancer cells (MCF-7) .

Antimicrobial Activity

Research has shown that derivatives related to the target compound possess notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as low as 8 µg/mL for some derivatives .

Case Study: Anti-inflammatory Effects

In a controlled study using animal models, the compound demonstrated significant anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The reduction in inflammatory markers such as TNF-alpha and IL-6 was observed post-administration .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The following modifications have been noted to enhance efficacy:

- Substituent Variations : Alterations on the piperazine ring or the indole structure can significantly impact receptor binding affinity.

- Linker Length : Adjusting the length between the pyrazole and piperazine moieties can influence pharmacokinetics and bioavailability.

Properties

IUPAC Name |

1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]-2-indol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O/c1-17-15-18(2)26(22-17)14-11-23-9-12-24(13-10-23)21(27)16-25-8-7-19-5-3-4-6-20(19)25/h3-8,15H,9-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSFOIQVCNHOMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.